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molecular formula C13H10FNO3 B1591924 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 888721-65-1

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1591924
M. Wt: 247.22 g/mol
InChI Key: BTPCWSQBSXUYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

To a 4-necked 3 L round bottom flask, is added EtOH (1500 mL), ethyl 3-(4-fluorophenylamino)-3-oxopropanoate (139 g, 617 mmol), sodium ethoxide (65.6 g, 925 mmol) and 4-methoxy-3-buten-2-one (103 g, 925 mmol). The mixture is refluxed for 3 hours. After the solution is cooled to RT, the reaction mixture is concentrated under reduced pressure to remove the EtOH. The residue is diluted with DCM (700 mL) and 1 M HCl (1500 mL). The aqueous phase is extracted with DCM (3×500 mL). The combined organic extracts are washed with saturated aqueous sodium chloride (1000 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue is triturated with EtOAc (150 mL) at RT (10-15° C.) for 1 hour. After filtration and washing with EtOAc (50 mL), 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is obtained as a yellow solid (85.3 g, 56% yield). MS (m/z): 248 (M+H).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=[O:12])=[CH:4][CH:3]=1.[O-]CC.[Na+].CO[CH:23]=[CH:24][C:25](=O)[CH3:26]>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:25]([CH3:26])=[CH:24][CH:23]=[C:10]([C:11]([OH:13])=[O:12])[C:9]2=[O:16])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(CC(=O)OCC)=O
Name
Quantity
65.6 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
103 g
Type
reactant
Smiles
COC=CC(C)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the EtOH
ADDITION
Type
ADDITION
Details
The residue is diluted with DCM (700 mL) and 1 M HCl (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with DCM (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated aqueous sodium chloride (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with EtOAc (150 mL) at RT (10-15° C.) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with EtOAc (50 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=CC=C1C)C(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 85.3 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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